

# Application Notes & Protocols for the Analytical Characterization of Methyl Undecanoate

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## Compound of Interest

Compound Name: Methyl undecanoate

Cat. No.: B167296

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## Introduction

**Methyl undecanoate** (CAS 1731-86-8) is the methyl ester of undecanoic acid, a saturated fatty acid.[1] Its molecular formula is  $C_{12}H_{24}O_2$  and it has a molecular weight of 200.32 g/mol.[2] It is a colorless liquid with a fruity, waxy odor and is found as a natural product in various plants.[1][3] Functionally, it is used as a metabolite, a plasticizer in polymers, and as a fragrance agent.[1][4] Due to its applications in the flavor, fragrance, and chemical industries, its accurate characterization is crucial.[3][5] This document provides detailed application notes and protocols for the primary analytical methods used to characterize **methyl undecanoate**: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a cornerstone technique for the analysis of fatty acid methyl esters (FAMES) like **methyl undecanoate**. [1] When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification, making it a powerful tool for purity assessment and characterization.[1] The electron ionization (EI) mass spectrum of **methyl undecanoate** is characterized by specific fragmentation patterns that are invaluable for its identification.[1]

## Experimental Protocol

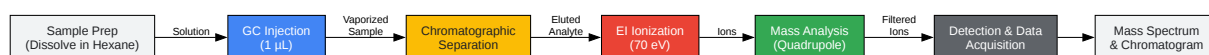
- Standard Preparation: Prepare a 1 mg/mL stock solution of **methyl undecanoate** by dissolving 10 mg of the standard in 10 mL of a suitable non-polar solvent such as hexane or ethyl acetate.[6] Serially dilute as needed for calibration.
- GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC inlet.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: Hold at 250 °C for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Scan Range: m/z 40-300.

## Data Presentation

The mass spectrum of **methyl undecanoate** shows characteristic fragments that confirm its structure. The molecular ion peak is observed at  $m/z$  200. The base peak at  $m/z$  74 is a result of the classic McLafferty rearrangement common in fatty acid methyl esters.

Mass-to-Charge Ratio ( $m/z$ )	Relative Intensity (%)	Proposed Fragment Identity	Citation
200	Low	$[M]^+$ (Molecular Ion)	[1]
169	Moderate	$[M - OCH_3]^+$	[7]
157	Low	$[M - C_3H_7O]^+$	[7]
143	Moderate	$[M - C_4H_7O]^+$	[7]
129	Low	$[M - C_5H_9O]^+$	[7]
101	Moderate	$[C_6H_{13}O]^+$	[7]
87	High	$[CH_3OC(OH)=CH_2]^+$ or $[C_4H_7O_2]^+$	[2]
74	100 (Base Peak)	$[C_3H_6O_2]^+$ (McLafferty Rearrangement)	[2]
55	Moderate	$[C_4H_7]^+$	[7]

## Workflow Diagram



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GC-MS analysis workflow for **methyl undecanoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like **methyl undecanoate**. [1]  $^1H$  NMR provides detailed information about

the chemical environment of hydrogen atoms in the molecule, confirming the presence of the methyl ester and the long aliphatic chain.

## Experimental Protocol

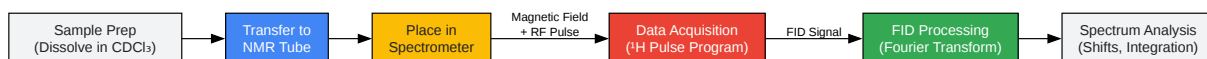
- Sample Preparation: Dissolve approximately 5-10 mg of **methyl undecanoate** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- NMR Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher.
- Data Acquisition:
  - Experiment: Standard  $^1\text{H}$  NMR acquisition.
  - Solvent:  $\text{CDCl}_3$ .
  - Temperature: 25 °C.
  - Number of Scans: 16.
  - Relaxation Delay: 1.0 s.
  - Pulse Width: 90°.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

## Data Presentation

The  $^1\text{H}$  NMR spectrum of **methyl undecanoate** is relatively simple and shows four distinct proton environments corresponding to the terminal methyl group, the bulk methylene chain, the methylene group alpha to the carbonyl, and the ester methyl group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration (Relative No. of H)	Assignment	Citation
~3.67	Singlet (s)	3H	Methoxy protons (-OCH <sub>3</sub> )	[8][9]
~2.30	Triplet (t)	2H	Methylene protons alpha to carbonyl (-CH <sub>2</sub> -COO-)	[10]
~1.62	Quintet (p)	2H	Methylene protons beta to carbonyl (-CH <sub>2</sub> -CH <sub>2</sub> -COO-)	[10]
~1.26	Multiplet (m)	14H	Bulk methylene protons (-CH <sub>2</sub> ) <sub>7</sub> -)	[10]
~0.88	Triplet (t)	3H	Terminal methyl protons (CH <sub>3</sub> -CH <sub>2</sub> -)	[10]

## Workflow Diagram



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<sup>1</sup>H NMR analysis workflow for **methyl undecanoate**.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For **methyl undecanoate**, IR spectroscopy is

particularly useful for confirming the presence of the ester functional group (C=O and C-O bonds) and the aliphatic C-H bonds.[10]

## Experimental Protocol

- Sample Preparation: As **methyl undecanoate** is a liquid at room temperature, the spectrum can be obtained directly.[3]
  - Neat Sample: Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
  - ATR-IR: Alternatively, place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often simpler and requires less sample cleanup.
- IR Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Method: Transmittance or Absorbance.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum (of the clean salt plates or ATR crystal) should be acquired and automatically subtracted from the sample spectrum.

## Data Presentation

The IR spectrum of **methyl undecanoate** is dominated by a strong carbonyl stretch and various C-H and C-O stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Assignment	Citation
2925, 2855	Strong	C-H Stretch	Aliphatic CH <sub>2</sub> and CH <sub>3</sub> groups	[11][12]
1740	Very Strong	C=O Stretch	Ester carbonyl group	[2][10]
1465	Medium	C-H Bend	Methylene (CH <sub>2</sub> ) scissoring	[11][12]
1250-1170	Strong	C-O Stretch	Ester C-O-C asymmetric stretch	[2][10]
722	Weak	C-H Rock	Methylene (-CH <sub>2</sub> -) rocking	[11][12]

## Workflow Diagramdot

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